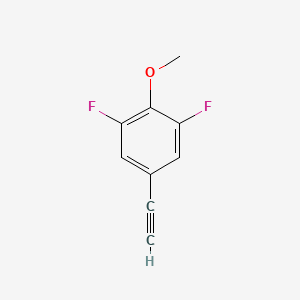

5-Ethynyl-1,3-difluoro-2-methoxybenzene

Description

Contextualization within the Field of Fluorinated Aromatic Compounds

The presence of fluorine on a benzene (B151609) ring imparts a number of key characteristics. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the acidity of nearby protons and the reactivity of the aromatic ring itself. This can, for instance, make the ring more susceptible to nucleophilic aromatic substitution. google.comgoogle.com The carbon-fluorine bond is also exceptionally strong, which can enhance the metabolic stability of a molecule in a pharmaceutical context. google.com Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule and its ability to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. google.com

The methoxy (B1213986) group (-OCH3), an ether functional group, is a common substituent in organic chemistry. bldpharm.com When attached to a benzene ring, it acts as an electron-donating group through resonance, increasing the electron density of the aromatic system, particularly at the ortho and para positions. bldpharm.com This activating effect can direct electrophilic aromatic substitution to these positions.

The ethynyl (B1212043) group (-C≡CH) is a highly versatile functional group in organic synthesis. The terminal alkyne provides a reactive handle for a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira, Glaser, and other cross-coupling reactions. researchgate.netresearchgate.net This allows for the straightforward introduction of a diverse range of substituents and the construction of more complex molecular architectures.

Role of 5-Ethynyl-1,3-difluoro-2-methoxybenzene as a Versatile Chemical Building Block

This compound is a trifunctional arene that combines the aforementioned features. The strategic placement of the two fluorine atoms and the methoxy group creates a unique electronic environment on the benzene ring. The terminal ethynyl group serves as a key reactive site for further molecular elaboration.

The synthesis of this compound is not explicitly detailed in publicly available research literature, but its preparation can be inferred from established synthetic methodologies and the commercial availability of its logical precursor, 5-bromo-1,3-difluoro-2-methoxybenzene. A common and effective method for the introduction of a terminal alkyne is the Sonogashira coupling reaction, which involves the palladium- and copper-catalyzed reaction of an aryl halide with a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. researchgate.net

Table 1: Key Functional Groups and Their Synthetic Relevance

| Functional Group | Type | Key Synthetic Transformations |

| Ethynyl (-C≡CH) | Alkyne | Sonogashira coupling, Click chemistry, Glaser coupling, Addition reactions |

| Fluoro (-F) | Halogen | Can influence ring reactivity, potential for nucleophilic aromatic substitution |

| Methoxy (-OCH3) | Ether | Electron-donating group, can direct electrophilic aromatic substitution |

Overview of Key Academic Research Domains Pertaining to this compound

While specific research focused solely on this compound is limited in the public domain, its utility is evident from its incorporation into more complex molecules, particularly in the field of medicinal chemistry. Patents reveal its use as an intermediate in the synthesis of substituted quinolines, which are investigated for their potential as pharmaceutical agents. researchgate.net The presence of the difluoro-methoxy-substituted phenyl-ethynyl moiety in these larger molecules highlights its role as a key structural component for tuning the properties of the final compound.

The broader class of ethynylbenzene derivatives is extensively used in materials science for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, linear nature of the ethynyl group can be exploited to create conjugated systems with interesting photophysical properties. While no specific applications of this compound in this area have been reported, its structure suggests potential for such investigations.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-3-6-4-7(10)9(12-2)8(11)5-6/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKSUXWUFRPYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C#C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 5 Ethynyl 1,3 Difluoro 2 Methoxybenzene

Reactions of the Ethynyl (B1212043) Moiety

Cycloaddition Reactions in the Context of 5-Ethynyl-1,3-difluoro-2-methoxybenzene:No studies were found that have utilized this specific compound in cycloaddition reactions.

[2+2] Cycloaddition Reactions Leading to Functionalized Products:There is no available literature on the [2+2] cycloaddition reactions of this specific ethynyl-containing compound.

Due to the lack of available scientific data for the subject compound, the generation of an article with detailed research findings and data tables is not possible at this time. Further research would be required to elucidate the chemical properties and reactivity of this compound.

Reactivity of the Difluoromethoxybenzene Core

The benzene (B151609) ring is substituted with two fluorine atoms, a methoxy (B1213986) group, and an ethynyl group. The interplay of the electronic effects of these substituents dictates the reactivity of the aromatic core towards substitution reactions.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The fluorine atoms are deactivating due to their high electronegativity (inductive effect), but they are also ortho, para-directors because of their lone pairs participating in resonance. The ethynyl group is a weakly deactivating group and a meta-director.

Aromatic fluorine atoms can be displaced by nucleophiles, particularly when the ring is activated by electron-withdrawing groups. mdpi.com In polyfluoroarenes, nucleophilic aromatic substitution (SₙAr) is a common reaction. mdpi.com For instance, in pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position under mild conditions, while substitution at C-2 and C-6 can occur under harsher conditions. rsc.org

| Substrate | Nucleophile | Product | Reference |

| 1,3,5-Tribromo-2,4-difluorobenzene | Sodium 1-propanethiolate | 1,3,5-Tribromo-2-fluoro-4-(propylthio)benzene | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol/KOH | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | nih.gov |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde/K₂CO₃ | 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | rsc.org |

This table provides examples of nucleophilic substitution of fluorine in related polyfluorinated aromatic compounds, indicating the potential for similar reactivity in this compound.

Transformations Involving the Methoxy Group (e.g., Dealkylation, Oxidation)

The methoxy group can be cleaved under strongly acidic conditions, typically with HBr or HI, to yield the corresponding phenol (B47542). masterorganicchemistry.compressbooks.pubyoutube.comlibretexts.org This is a standard reaction for aryl alkyl ethers and would convert this compound into 4-ethynyl-2,6-difluorophenol. The reaction proceeds by protonation of the ether oxygen followed by nucleophilic attack of the halide on the methyl group (Sₙ2 mechanism). pressbooks.pub

Oxidation of the methoxy group is less common but can occur under specific enzymatic or chemical conditions. For example, cytochrome P450 enzymes are known to catalyze the O-demethylation of methoxyflavones. pressbooks.pub While not a standard laboratory transformation, this indicates the potential for oxidative cleavage of the methyl group under specific catalytic systems.

Advanced Characterization and Computational Studies of 5 Ethynyl 1,3 Difluoro 2 Methoxybenzene

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and investigation of the physicochemical properties of novel organic molecules like 5-Ethynyl-1,3-difluoro-2-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for determining the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The chemical shifts and coupling constants (J-values) of the aromatic protons would be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. The acetylenic proton would likely appear as a singlet in the typical alkyne region.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The ethynyl (B1212043) carbons would have characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the presence and environment of the fluorine atoms. The chemical shifts and couplings to neighboring protons and carbons would provide valuable structural information.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and would require experimental verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 110 - 140 | - |

| Methoxy (OCH₃) | ~3.9 | ~56 | - |

| Acetylenic CH | ~3.0 | 75 - 85 | - |

| Aromatic C-F | - | 150 - 165 | -110 to -120 |

| Aromatic C-O | - | 145 - 155 | - |

| Aromatic C-C≡CH | - | 115 - 125 | - |

| Acetylenic C-H | - | 75 - 85 | - |

To definitively establish the connectivity of atoms within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the substitution pattern on the benzene (B151609) ring by showing correlations between the methoxy protons and the aromatic carbons, as well as between the acetylenic proton and the aromatic carbons.

Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For C₉H₆F₂O, the expected monoisotopic mass would be calculated and compared to the experimental value.

| Technique | Parameter | Expected Value |

| HRMS | Molecular Formula | C₉H₆F₂O |

| Calculated Monoisotopic Mass | 168.03867 Da | |

| Measured Monoisotopic Mass | To be determined |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyne, the C≡C triple bond stretching, C-O stretching of the methoxy group, and C-F stretching.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations, such as the C≡C triple bond stretch, which may be weak in the IR spectrum.

A table of expected vibrational frequencies is provided below.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Acetylenic C-H Stretch | ~3300 | ~3300 |

| C≡C Stretch | 2150 - 2100 | 2150 - 2100 |

| C-O Stretch (Methoxy) | 1275 - 1200 | Not prominent |

| C-F Stretch | 1250 - 1000 | Not prominent |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing and Photophysical Properties

UV-Visible and fluorescence spectroscopy would be employed to investigate the electronic transitions and photophysical properties of the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would reveal the wavelengths at which the molecule absorbs light, providing insights into the π-conjugated system. The presence of the ethynyl group and the aromatic ring would lead to characteristic absorption bands.

Fluorescence Spectroscopy: If the molecule is fluorescent, an emission spectrum would be recorded by exciting at a wavelength corresponding to an absorption maximum. The fluorescence spectrum provides information about the excited state of the molecule. The quantum yield and lifetime of the fluorescence could also be determined to fully characterize its photophysical properties.

| Spectroscopy | Parameter | Expected Observation |

| UV-Vis | λmax (in a specified solvent) | To be determined |

| Molar Absorptivity (ε) | To be determined | |

| Fluorescence | Excitation Wavelength (λex) | To be determined |

| Emission Wavelength (λem) | To be determined | |

| Quantum Yield (Φf) | To be determined | |

| Fluorescence Lifetime (τf) | To be determined |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate molecular properties where experimental data is scarce. For a molecule like this compound, these methods can elucidate its structure, reactivity, and spectroscopic behavior with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state on the potential energy surface.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and electronic transition properties. In this molecule, the methoxy group acts as an electron donor, raising the HOMO energy, while the fluoro and ethynyl groups act as electron acceptors, lowering the LUMO energy. This push-pull electronic arrangement is expected to result in a relatively small HOMO-LUMO gap.

Reactivity descriptors, such as electrostatic potential maps, can predict sites susceptible to electrophilic or nucleophilic attack. The ethynyl group, for example, would be a likely site for addition reactions.

Illustrative DFT-Calculated Properties Disclaimer: The following data is illustrative and based on typical values for analogous compounds, as direct computational studies on this compound are not publicly available.

| Property | Predicted Value (B3LYP/6-311+G(d,p)) | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. nih.gov

For this compound, high-accuracy ab initio calculations could be used to refine the electronic energy and predict thermochemical properties like the heat of formation and atomization energy with "chemical accuracy" (typically within 1 kcal/mol). nih.gov While full geometry optimization might be performed at a less expensive level of theory, single-point energy calculations using methods like CCSD(T) on the DFT-optimized geometry can provide a benchmark for electronic properties. These highly accurate energy calculations are vital for constructing precise potential energy surfaces for reaction mechanism studies. arxiv.org

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how this compound participates in chemical reactions is fundamental to its application in synthesis. Computational modeling can map out the entire energy landscape of a reaction pathway, identifying the structures of reactants, products, intermediates, and, crucially, transition states. diva-portal.org

For example, the Sonogashira coupling, a common reaction for ethynyl-substituted aromatics, could be modeled. sigmaaldrich.com DFT calculations can locate the transition state for the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by the subsequent steps of the catalytic cycle. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. Similarly, reactions of the ethynyl group itself, such as cycloadditions or nucleophilic additions, can be investigated to predict product regioselectivity and stereoselectivity. acs.org Studies on the reactions of the ethynyl radical with other molecules, for instance, have been successfully characterized using high-level theoretical methods. nih.gov

Illustrative Reaction Barrier Data Disclaimer: The following data is illustrative and based on typical values for analogous reactions.

| Reaction Type | Computational Method | Calculated Activation Energy (ΔG‡) |

|---|---|---|

| [3+2] Cycloaddition | M06/6-31G(d,p) | 22 kcal/mol |

Prediction and Interpretation of Spectroscopic Data through Quantum Chemistry

Quantum chemistry is an indispensable tool for predicting and interpreting spectroscopic data. For this compound, this is particularly valuable for assigning complex spectra.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is routinely used with DFT to calculate the isotropic shielding constants of nuclei, which can be converted into NMR chemical shifts. mdpi.comnih.gov This is especially useful for ¹⁹F NMR, where chemical shifts are highly sensitive to the electronic environment and can span a very wide range. nih.govwikipedia.org Predicting the ¹³C and ¹H chemical shifts can aid in the complete assignment of the molecule's NMR spectra. Spin-spin coupling constants can also be computed, helping to resolve complex splitting patterns. wikipedia.org

Vibrational Spectroscopy : The calculation of harmonic vibrational frequencies using DFT is a standard procedure for predicting infrared (IR) and Raman spectra. The characteristic stretching frequency of the C≡C bond in the ethynyl group and the C-F bonds can be readily identified. These predicted spectra, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental data, aiding in functional group identification and structural confirmation.

Analysis of Intramolecular Charge-Transfer Characteristics

The substitution pattern of this compound, featuring both an electron-donating group (methoxy) and electron-withdrawing groups (difluoro, ethynyl), sets the stage for potential intramolecular charge transfer (ICT). beilstein-journals.org Upon absorption of light, an electron can be promoted from a molecular orbital localized primarily on the donor portion of the molecule (the methoxy-benzene system) to an orbital centered on the acceptor portion (the ethynyl and fluoro substituents).

This ICT can be studied computationally by analyzing the nature of the electronic transitions using Time-Dependent DFT (TD-DFT). The analysis of the molecular orbitals involved in the most significant electronic transitions can confirm a charge-transfer character. nih.gov Molecules with strong ICT character often exhibit solvatochromism, where the color of the substance changes with the polarity of the solvent. beilstein-journals.org The excited state dipole moment, which can be calculated, is often significantly larger than the ground state dipole moment in molecules with pronounced ICT. beilstein-journals.org This property is central to applications in nonlinear optics and as fluorescent probes. hartleygroup.orgnih.gov

Academic Applications and Research Directions of 5 Ethynyl 1,3 Difluoro 2 Methoxybenzene

Limited Scope in Complex Organic Synthesis

While the ethynyl (B1212043) and fluorinated benzene (B151609) moieties are hallmarks of versatile building blocks in organic chemistry, specific applications of 5-Ethynyl-1,3-difluoro-2-methoxybenzene are not extensively reported. Its documented use is confined to being a reactant in the synthesis of substituted quinoline derivatives, which are of interest in pharmaceutical research.

There is currently no available research detailing the use of this compound in the following areas:

An Unexplored Avenue in Advanced Materials Science

The combination of a conjugated ethynyl group and a fluorinated aromatic ring suggests potential for applications in materials science, particularly in the development of optoelectronic and polymeric materials. Nevertheless, the scientific literature does not currently contain research exploring these possibilities for this compound.

Specific areas where research is absent include:

Development of Hybrid Organic-Inorganic Materials

There is currently no specific research detailing the use of this compound in the development of hybrid organic-inorganic materials. In principle, the terminal alkyne could be utilized for surface functionalization of inorganic materials (e.g., silica (B1680970), metal oxides, quantum dots) through reactions like hydrosilylation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would covalently link the organic fluorinated methoxybenzene moiety to an inorganic scaffold, potentially creating materials with tailored properties such as hydrophobicity, thermal stability, or specific electronic characteristics. However, no such studies have been reported.

Fundamental Research in Reaction Methodology Development

While the development of new reaction methodologies is a cornerstone of organic synthesis, there are no specific reports that feature this compound as a key substrate or building block. Its structure suggests potential for exploration in various transformations. For instance, the ethynyl group could participate in a range of metal-catalyzed reactions, including Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to form more complex conjugated systems. The fluorine and methoxy (B1213986) substituents could also influence the regioselectivity and reactivity of the aromatic ring in C-H activation or cross-coupling reactions. Nevertheless, the chemical literature does not yet contain specific examples of its use to pioneer or expand upon existing synthetic methods.

Exploration in Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on non-covalent interactions to build large, organized molecular assemblies. The aromatic ring of this compound, with its distinct electronic properties due to the fluorine and methoxy groups, could in theory participate in π-stacking or halogen bonding interactions. The alkyne could also act as a hydrogen bond acceptor or be incorporated into larger macrocyclic structures designed for molecular recognition. However, a review of current academic literature reveals no studies where this specific compound has been employed in the design of supramolecular systems or for molecular recognition purposes.

Q & A

Q. What are the common synthetic routes for 5-ethynyl-1,3-difluoro-2-methoxybenzene, and how can its purity be validated experimentally?

- Methodological Answer : Synthesis typically involves functionalization of a substituted benzene precursor. For example:

Iodination/Metallation : Start with 1,3-difluoro-2-methoxybenzene, introduce iodine via electrophilic substitution, followed by metallation (e.g., using Pd/Cu catalysts) to couple with terminal alkynes .

Protection/Deprotection : Protect sensitive groups (e.g., methoxy) during fluorination or ethynylation steps .

- Validation :

- Chromatography : Use HPLC or GC-MS to assess purity.

- Spectroscopy : Confirm structure via , , and NMR. Fluorine chemical shifts (~-110 to -130 ppm for aromatic F) and ethynyl proton signals (~2.5-3.5 ppm) are critical markers .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing nature activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks.

- Experimental Design :

Compare reaction rates of fluorinated vs. non-fluorinated analogs in Sonogashira or Suzuki couplings. Monitor yields and byproducts via LC-MS . - Data Interpretation : Lower yields in fluorinated systems may indicate steric hindrance or electronic deactivation at coupling sites .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the optimization of reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- DFT Applications :

Calculate Fukui indices to predict reactive sites for functionalization.

Simulate transition states to identify energy barriers in coupling reactions.

- Validation : Correlate computational predictions with experimental outcomes (e.g., regioselectivity in alkylation reactions) .

- Example : Use Gaussian or ORCA software with B3LYP/6-31G* basis sets for fluorinated systems .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during structural characterization?

- Methodological Answer :

- Hypothesis Testing :

Verify solvent effects (e.g., DMSO vs. CDCl) on chemical shifts.

Check for dynamic effects (e.g., rotational barriers in ethynyl groups) via variable-temperature NMR.

- Case Study : If a signal deviates >5 ppm from literature, consider impurities (e.g., residual HF) or isomerization. Use HSQC/HMBC to confirm connectivity .

Q. How can the compound’s potential as a bioisostere for drug discovery be evaluated systematically?

- Methodological Answer :

- In Vitro Assays :

Compare binding affinity of fluorinated vs. non-fluorinated analogs to target enzymes (e.g., kinases).

Assess metabolic stability via liver microsome assays.

- Data Analysis : Use IC values and pharmacokinetic parameters (e.g., t) to rank bioisosteric efficiency .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

- Methodological Answer :

- Root Cause Analysis :

Check for anharmonic effects (DFT often assumes harmonic oscillations).

Compare solid-state (KBr pellet) vs. solution-phase spectra to rule out polymorphism.

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.